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Abstract
Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, is a

compound of significant interest for its potential therapeutic applications, particularly in the

treatment of substance use disorders. Unlike its parent compound, noribogaine is generally

considered non-hallucinogenic at therapeutic doses. Its complex pharmacological profile,

characterized by interactions with multiple neurotransmitter systems and its influence on

neurotrophic factor expression, presents a unique mechanism of action. This technical guide

provides a detailed examination of the chemical structure, physicochemical properties,

pharmacology, and relevant experimental protocols for noribogaine hydrochloride (HCl).

Quantitative data are presented in structured tables for clarity, and key molecular pathways and

experimental workflows are visualized using diagrams to facilitate a deeper understanding of

this promising therapeutic agent.

Chemical Structure and Physicochemical Properties
Noribogaine, chemically known as 12-hydroxyibogamine or O-desmethylibogaine, is an indole

alkaloid. It is formed in the body through the O-demethylation of ibogaine, a reaction primarily
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catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The hydrochloride salt form of

noribogaine enhances its stability and solubility for research and formulation purposes.[2]

The key physicochemical properties of noribogaine and its HCl salt are summarized in the table

below.

Property Value

Chemical Formula
C₁₉H₂₄N₂O (free base) C₁₉H₂₅ClN₂O (HCl salt)

[2][3]

Molecular Weight
296.41 g/mol (free base)[4] 332.87 g/mol (HCl

salt)[2][3]

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-3,13-

diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadec

a-2(10),4(9),5,7-tetraen-7-ol hydrochloride[1]

CAS Number 481-88-9 (free base) 110514-35-7 (HCl salt)

Appearance White solid[2]

Solubility

Noribogaine HCl: - Saline: 32 mg/mL[5] - Water:

1-4 mg/mL[6] Noribogaine (base): - DMSO:

Sparingly soluble (1-10 mg/mL)[7][8]

Storage Conditions
-20°C for long-term storage (months to years)[3]

[8]

Pharmacology and Mechanism of Action
Noribogaine exhibits a complex, multi-target pharmacology that is distinct from its parent

compound, ibogaine. Its anti-addictive properties are believed to stem from a combination of

effects on opioid and serotonin systems, as well as the upregulation of key neurotrophic

factors.

Receptor Binding Profile
Noribogaine interacts with a variety of receptors and transporters. Notably, it displays a higher

affinity for opioid receptors than ibogaine.[9] The binding affinities (Ki) and inhibitory
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concentrations (IC50) for key targets are summarized below.

Target Ligand/Assay Ki (nM) IC50 (nM) Species

Opioid Receptors

κ-Opioid

Receptor (KOR)
[³H]U69,593 960 ± 80[1][9] Bovine

µ-Opioid

Receptor (MOR)
[³H]DAMGO 2660 ± 620[1][9] Rat

δ-Opioid

Receptor (DOR)
[³H]DPDPE

24720 ± 2260[1]

[9]
Rat

Monoamine

Transporters

Serotonin

Transporter

(SERT)

[¹²⁵I]RTI-55 40.7 ± 11.6[7] 180[10] Human

Dopamine

Transporter

(DAT)

2050[2] 6760[2] Human

Norepinephrine

Transporter

(NET)

39000[2] Bovine

Other Targets

NMDA Receptor
Weak

Antagonist[2]

Sigma-2 (σ₂)

Receptor

No significant

binding[1][2]

hERG Potassium

Channel
1960[2] 2860[2] Human

Biased Agonism at the Kappa-Opioid Receptor
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A key feature of noribogaine's pharmacology is its biased agonism at the kappa-opioid receptor

(KOR). It preferentially activates the G-protein signaling pathway while only weakly engaging

the β-arrestin pathway.[1][5] This is significant because the β-arrestin pathway is associated

with the dysphoric and aversive effects of other KOR agonists.[2][5] Noribogaine's bias may

therefore contribute to its therapeutic potential without producing these undesirable side

effects.[5]

G-protein pathway activation (GDP-GTP exchange): EC50 = 9 µM (75% efficacy of

dynorphin A).[2][5]

β-arrestin pathway recruitment: 12% efficacy of dynorphin A.[2][5]

Functional antagonism of β-arrestin pathway: IC50 = 1 µM.[2][5]
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Analgesic Effects

Dysphoria &
Aversion

Click to download full resolution via product page

Noribogaine's biased agonism at the KOR.

Modulation of Neurotrophic Factors
Noribogaine and its parent compound, ibogaine, have been shown to increase the expression

of crucial neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF)

and Brain-Derived Neurotrophic Factor (BDNF), particularly in the ventral tegmental area

(VTA).[1][6][11] These proteins are vital for neuronal survival, growth, and synaptic plasticity.

The upregulation of GDNF is thought to trigger a positive autoregulatory loop, contributing to

the long-lasting anti-addictive effects of noribogaine.[1][12] This neurotrophic activity may help

reverse the neuroadaptations associated with chronic drug use.[6] The signaling cascade
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involves the activation of the Ret receptor for GDNF and the TrkB receptor for BDNF, which in

turn initiate downstream pathways like MAPK/ERK, PLCγ, and PI3K.[11][13]

Noribogaine Action

Cellular Response in VTA

Long-Term Outcomes

Noribogaine
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Activates
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Noribogaine-induced neurotrophic factor signaling.

Pharmacokinetics
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Clinical studies in healthy volunteers have provided initial data on the pharmacokinetic profile

of noribogaine HCl.

Parameter Value Notes

Absorption (Tmax) 2-3 hours (oral)[4]
Rapidly absorbed following

oral administration.

Elimination Half-life (t½) 28-49 hours[4]

Demonstrates slow elimination,

contributing to its long-lasting

effects.

Volume of Distribution (Vd) 1417-3086 L[4]
High, indicating extensive

distribution into tissues.

Brain Penetration High[2]

The compound is lipophilic and

readily crosses the blood-brain

barrier.

Experimental Protocols
Synthesis of Noribogaine HCl from Ibogaine
The most common method for preparing noribogaine is through the O-demethylation of

ibogaine.[14][15]
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Start: Ibogaine

1. Dissolve Ibogaine
in dry 1,2-dichloroethane
under inert atmosphere.

2. Add Boron Tribromide (BBr3)
dropwise at 0-5°C.

3. Stir at room temperature
or heat gently (e.g., 55°C)

for 1-2 hours. Monitor by TLC.

4. Quench reaction
with methanol.

5. Extract with ethyl acetate
and wash with brine. Dry

organic layers.

6. Purify Noribogaine free base
via silica gel chromatography.

7. Dissolve purified base in
dry diethyl ether. Add HCl
in ether to precipitate salt.

8. Filter, wash with ether,
and dry under vacuum.

End: Noribogaine HCl

Click to download full resolution via product page

Workflow for the synthesis of Noribogaine HCl.
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Methodology:

Reaction Setup: Ibogaine is dissolved in a dry, inert solvent such as 1,2-dichloroethane or

methylene chloride under an argon or nitrogen atmosphere.[14][15]

Demethylation: A demethylating agent, typically boron tribromide (BBr₃), is added dropwise

to the solution, often at a reduced temperature (0-5°C) to control the reaction rate. The

mixture is then allowed to warm to room temperature or heated gently (e.g., 55°C) and

stirred for 1-2 hours.[14] The reaction progress is monitored by thin-layer chromatography

(TLC).

Quenching: The reaction is carefully quenched by the slow addition of methanol to neutralize

excess BBr₃.[14]

Extraction and Isolation: The crude product is worked up using standard liquid-liquid

extraction techniques, typically involving an organic solvent like ethyl acetate and washes

with water or brine. The organic layers are combined, dried over an anhydrous salt (e.g.,

Na₂SO₄), and concentrated under reduced pressure to yield crude noribogaine free base.

Purification: The crude free base is purified using column chromatography on silica gel.[15]

Salt Formation: The purified noribogaine free base is dissolved in a dry solvent like diethyl

ether. A solution of hydrogen chloride in ether is then added, causing noribogaine HCl to

precipitate as a white solid.[14]

Final Product: The precipitated salt is collected by filtration, washed with fresh dry ether, and

dried under vacuum to yield pure noribogaine HCl.[14]

Radioligand Binding Assay for Opioid Receptors
This protocol provides a general framework for determining the binding affinity of noribogaine

HCl at opioid receptors.[9][16]

Materials:

Membrane Preparations: Brain tissue (e.g., rat or bovine cerebral cortex) or cell lines

expressing the opioid receptor of interest (e.g., CHO-hMOR).
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Radioligands:

µ-opioid receptor: [³H]DAMGO

κ-opioid receptor: [³H]U69,593

δ-opioid receptor: [³H]DPDPE

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: Naloxone (10 µM).

Test Compound: Noribogaine HCl dissolved in assay buffer across a range of

concentrations.

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

Incubation: In assay tubes, combine the membrane preparation, radioligand at a

concentration near its Kd, and varying concentrations of noribogaine HCl (or buffer for total

binding, or naloxone for non-specific binding).

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time

to reach equilibrium (e.g., 60-120 minutes).

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration

through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay

buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percent inhibition of specific binding against the logarithm of the noribogaine

concentration. Determine the IC50 value (the concentration of noribogaine that inhibits 50%

of specific binding) using non-linear regression analysis. Convert the IC50 value to a Ki
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(inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Animal Model: Opioid Self-Administration
Animal models of drug self-administration are crucial for evaluating the anti-addictive potential

of compounds like noribogaine.[17][18][19]

Apparatus:

Standard operant conditioning chambers equipped with two levers, a drug infusion pump,

and a cue light.

Procedure:

Catheter Implantation: Rats are surgically implanted with intravenous (IV) catheters into the

jugular vein.

Acquisition of Self-Administration: Following recovery, rats are placed in the operant

chambers and trained to press a lever to receive an IV infusion of an opioid (e.g., morphine

or heroin). Each infusion is typically paired with a cue (e.g., a light). Training continues until a

stable baseline of responding is established.

Noribogaine Administration: Once a stable baseline is achieved, rats are administered a

single dose of noribogaine HCl (e.g., 40 mg/kg, i.p.) or vehicle.[7]

Post-Treatment Testing: The rats are returned to the operant chambers daily, and their lever-

pressing for the opioid is recorded. The effect of noribogaine is assessed by the reduction in

opioid self-administration compared to the pre-treatment baseline and the vehicle-treated

control group. The duration of this effect is monitored over several days or weeks.

Conclusion
Noribogaine HCl is a pharmacologically complex molecule with significant potential as a

therapeutic agent for substance use disorders. Its unique mechanism, involving biased

agonism at the kappa-opioid receptor and modulation of neurotrophic factor signaling,

distinguishes it from traditional addiction therapies. The data and protocols presented in this
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guide offer a comprehensive resource for researchers and drug development professionals

working to further elucidate the therapeutic utility and underlying mechanisms of this promising

compound. Continued investigation is warranted to fully characterize its safety and efficacy

profile for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://patents.google.com/patent/US8765737B1/en
https://patents.google.com/patent/US8765737B1/en
https://www.mdpi.com/1422-0067/20/3/488
https://pubmed.ncbi.nlm.nih.gov/9668680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10556383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10556383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5545647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5545647/
https://www.benchchem.com/product/b1362567#chemical-structure-and-properties-of-noribogaine-hcl
https://www.benchchem.com/product/b1362567#chemical-structure-and-properties-of-noribogaine-hcl
https://www.benchchem.com/product/b1362567#chemical-structure-and-properties-of-noribogaine-hcl
https://www.benchchem.com/product/b1362567#chemical-structure-and-properties-of-noribogaine-hcl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362567?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

